![molecular formula C26H42O2Si2 B14707778 (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} CAS No. 20988-18-5](/img/structure/B14707778.png)
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} is a complex organosilicon compound known for its unique structural features and versatile applications. This compound contains a 1,4-phenylene core linked to dimethylsilane groups, which are further connected to 7-oxabicyclo[4.1.0]heptane moieties. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form 7-oxabicyclo[4.1.0]heptane derivatives . These intermediates are then reacted with dimethylchlorosilane in the presence of a base to introduce the dimethylsilane groups. Finally, the resulting compound is coupled with a 1,4-phenylene core through a suitable coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the silicon atoms.
科学的研究の応用
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to functionalize substrates and improve the dispersion of nanoparticles.
Biology: Employed in the synthesis of bioactive compounds and as a precursor for drug development.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the fabrication of advanced materials such as nanocomposites and coatings.
作用機序
The mechanism of action of (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} involves its ability to interact with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use as a coupling agent and adhesion promoter. The presence of the 7-oxabicyclo[4.1.0]heptane moieties enhances its reactivity, making it suitable for various chemical transformations .
類似化合物との比較
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but with trimethoxy groups instead of dimethyl groups.
1,4-Phenylene-bis(di-p-tolylmethanol): Contains a 1,4-phenylene core but with different functional groups.
Uniqueness
(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} is unique due to its combination of a 1,4-phenylene core with dimethylsilane and 7-oxabicyclo[4.1.0]heptane moieties. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and nanotechnology.
特性
CAS番号 |
20988-18-5 |
|---|---|
分子式 |
C26H42O2Si2 |
分子量 |
442.8 g/mol |
IUPAC名 |
[4-[dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]phenyl]-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C26H42O2Si2/c1-29(2,15-13-19-5-11-23-25(17-19)27-23)21-7-9-22(10-8-21)30(3,4)16-14-20-6-12-24-26(18-20)28-24/h7-10,19-20,23-26H,5-6,11-18H2,1-4H3 |
InChIキー |
JVUBHRQWZCRMGA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)C3=CC=C(C=C3)[Si](C)(C)CCC4CCC5C(C4)O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetracyclo[14.3.1.12,6.19,13]docosa-1(20),2,4,6(22),9,11,13(21),16,18-nonaene](/img/structure/B14707696.png)
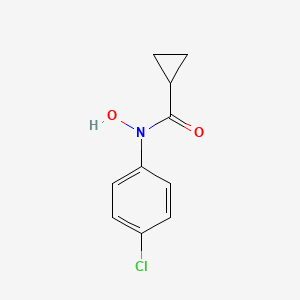
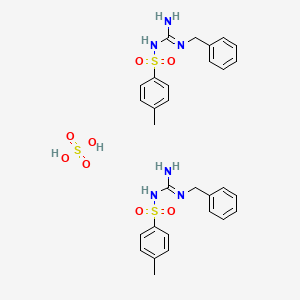
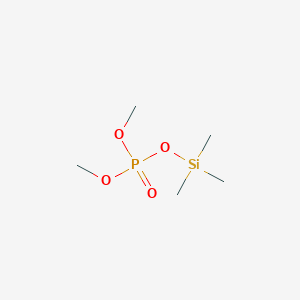
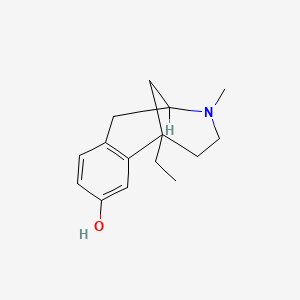
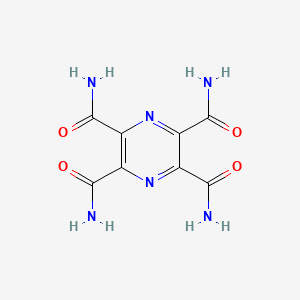
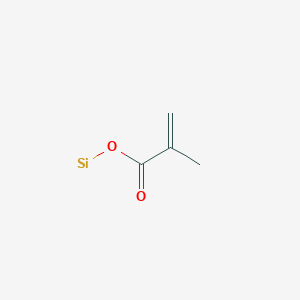
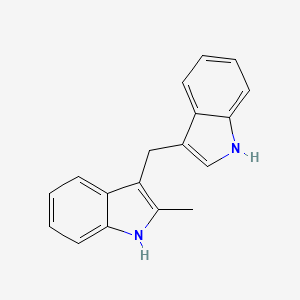
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)

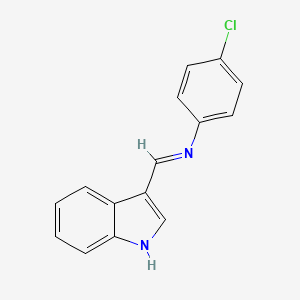
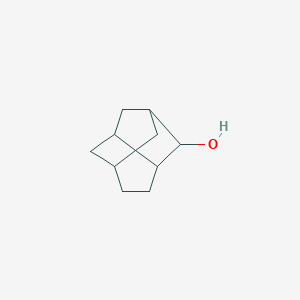
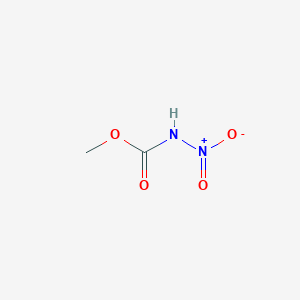
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
